molecular formula C19H18FN7O B14935096 5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide

5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14935096
M. Wt: 379.4 g/mol
InChI Key: WOILXAVBWTVJOC-UHFFFAOYSA-N
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Description

5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole core, a tetrazole ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Tetrazole Ring Formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst like zinc chloride.

    Final Coupling: The final step involves coupling the benzimidazole and tetrazole intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the precursor molecules.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The tetrazole ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-benzimidazole
  • 2-(1H-tetrazol-1-yl)benzamide
  • N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}benzamide

Uniqueness

5-fluoro-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a fluorine atom and a tetrazole ring distinguishes it from other benzimidazole derivatives, potentially enhancing its pharmacological profile.

Properties

Molecular Formula

C19H18FN7O

Molecular Weight

379.4 g/mol

IUPAC Name

5-fluoro-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18FN7O/c1-12(2)27-17-6-4-3-5-15(17)23-18(27)10-21-19(28)14-9-13(20)7-8-16(14)26-11-22-24-25-26/h3-9,11-12H,10H2,1-2H3,(H,21,28)

InChI Key

WOILXAVBWTVJOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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